1-Octylnonyl 8-[[8-[(1-ethylnonyl)oxy]-8-oxooctyl](2-hydroxyethyl)amino]octanoate
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Overview
Description
1-Octylnonyl 8-[8-[(1-ethylnonyl)oxy]-8-oxooctylamino]octanoate is a PEG lipid compound. It is primarily used in scientific research, particularly in the field of drug delivery . This compound is known for its ability to form liposomes, which are essential for encapsulating drugs and ensuring their efficient delivery to target cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Octylnonyl 8-[8-[(1-ethylnonyl)oxy]-8-oxooctylamino]octanoate involves multiple steps The process typically starts with the esterification of octanoic acid with 1-octylnonanolThe final step involves the coupling of the hydroxyethylamino group to the esterified product .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors ensure precise control over reaction conditions, such as temperature and pressure, leading to high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-Octylnonyl 8-[8-[(1-ethylnonyl)oxy]-8-oxooctylamino]octanoate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the ethylnonyl group can be replaced with other alkyl groups
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide
Major Products
The major products formed from these reactions include various derivatives of the original compound, which can be used for different research applications .
Scientific Research Applications
1-Octylnonyl 8-[8-[(1-ethylnonyl)oxy]-8-oxooctylamino]octanoate is widely used in scientific research, particularly in the following areas:
Chemistry: Used as a reagent for synthesizing other complex molecules.
Biology: Plays a crucial role in the formation of liposomes for drug delivery.
Medicine: Used in the development of targeted drug delivery systems, particularly for cancer therapy.
Industry: Employed in the formulation of various pharmaceutical products
Mechanism of Action
The compound exerts its effects by forming liposomes, which encapsulate drugs and protect them from degradation. These liposomes can then fuse with cell membranes, releasing the encapsulated drug into the target cells. The molecular targets include cell membrane lipids and proteins involved in endocytosis .
Comparison with Similar Compounds
Similar Compounds
SM-102: Another PEG lipid used in lipid nanoparticle formulations.
1-Octylnonyl 8-[(2-hydroxyethyl)amino]octanoate: A simpler analog used in similar applications
Uniqueness
1-Octylnonyl 8-[8-[(1-ethylnonyl)oxy]-8-oxooctylamino]octanoate is unique due to its specific structure, which provides optimal properties for drug encapsulation and delivery. Its ability to form stable liposomes makes it highly effective in targeted drug delivery systems .
Properties
Molecular Formula |
C46H91NO5 |
---|---|
Molecular Weight |
738.2 g/mol |
IUPAC Name |
undecan-3-yl 8-[(8-heptadecan-9-yloxy-8-oxooctyl)-(2-hydroxyethyl)amino]octanoate |
InChI |
InChI=1S/C46H91NO5/c1-5-9-12-15-20-27-34-43(8-4)51-45(49)37-30-23-18-25-32-39-47(41-42-48)40-33-26-19-24-31-38-46(50)52-44(35-28-21-16-13-10-6-2)36-29-22-17-14-11-7-3/h43-44,48H,5-42H2,1-4H3 |
InChI Key |
BKIPRJNSOWMQFA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(CC)OC(=O)CCCCCCCN(CCCCCCCC(=O)OC(CCCCCCCC)CCCCCCCC)CCO |
Origin of Product |
United States |
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